molecular formula C9H14O B15341643 2,3,4,4-Tetramethylcyclopent-2-enone CAS No. 30434-70-9

2,3,4,4-Tetramethylcyclopent-2-enone

Cat. No.: B15341643
CAS No.: 30434-70-9
M. Wt: 138.21 g/mol
InChI Key: BHWSUESVZDAOGN-UHFFFAOYSA-N
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Description

2,3,4,4-Tetramethylcyclopent-2-enone is a cyclic ketone with the molecular formula C9H14O. It is characterized by a cyclopentene ring with four methyl groups and a ketone functional group at the second position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of 2,3,4,4-tetramethyl-1,5-hexadiene using a suitable oxidizing agent.

  • Industrial Production Methods: On an industrial scale, the compound is often produced through catalytic processes involving transition metals, which facilitate the cyclization and oxidation steps.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or esters.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: The compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters.

  • Reduction Products: Alcohols.

  • Substitution Products: Methyl-substituted derivatives.

Scientific Research Applications

2,3,4,4-Tetramethylcyclopent-2-enone has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

  • Industry: It is utilized in the production of fragrances and flavors due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2,3,4,4-Tetramethylcyclopent-2-enone exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • Cyclopentanone

  • Cyclohexanone

  • 2,3,4,5-Tetramethyl-2-cyclopentenone

  • 2,3,5,5-Tetramethyl-2-cyclopentenone

Properties

CAS No.

30434-70-9

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

2,3,4,4-tetramethylcyclopent-2-en-1-one

InChI

InChI=1S/C9H14O/c1-6-7(2)9(3,4)5-8(6)10/h5H2,1-4H3

InChI Key

BHWSUESVZDAOGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(CC1=O)(C)C)C

Origin of Product

United States

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